molecular formula C16H30O2 B1680927 Sclareol glycol CAS No. 55881-96-4

Sclareol glycol

Cat. No. B1680927
CAS RN: 55881-96-4
M. Wt: 254.41 g/mol
InChI Key: AIALTZSQORJYNJ-VDERGJSUSA-N
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Description

Sclareol glycol is a key starting material with significant market interest for synthesizing high-value ambroxide, a sustainable substitute for ambergris in high-end fragrances . It can be obtained by biotransformation of sclareol, a labdane-type diterpene, using Hyphozyma roseonigra .


Synthesis Analysis

Sclareol, isolated from a variety of plant species like Salvia sclarea, is a labdane diterpene of high value for the flavor and fragrance industries . Sclareol is biosynthetically produced through the methylerythritol-phosphate (MEP) pathway . Sclareol glycol and sclareolide are not interconverted and are potentially synthesized via different metabolic pathways .


Molecular Structure Analysis

Sclareol glycol is a labdane-type diterpene . The molecular formula of Sclareol glycol is C16H30O2 .


Chemical Reactions Analysis

Sclareol glycol and sclareolide are not interconverted and are potentially synthesized via different metabolic pathways . Several putative intermediates resulting from biotransformation are featured with a labdane carbon backbone, including isomerized and oxidized analogues .

Scientific Research Applications

Pharmaceuticals: Anticancer Potential

Sclareol glycol has shown promise in the field of oncology. Studies suggest that sclareol can modulate the anti-cancer activity of the host immune system by down-regulating the immune-suppressive effect of regulatory T cells (Treg), thus potentiating the T-cell cytotoxicity against tumor cells . This opens up avenues for sclareol glycol to be used in combined therapy with chemotherapy or immunotherapy against cancer .

Anti-Inflammatory Applications

The anti-inflammatory properties of sclareol glycol are significant. It has been reported to possess bioactivities that can help in the treatment of diseases characterized by inflammation . This makes it a potential candidate for the development of new anti-inflammatory drugs.

Antimicrobial Activity

Sclareol glycol exhibits antimicrobial properties, making it useful in the fight against pathogenic microbes. It has been studied for its antibacterial and antifungal activities, which could lead to the development of new antimicrobial agents .

Neuroprotective Effects

There is emerging evidence that sclareol glycol may have neuroprotective effects. It has been considered as a potential candidate against diseases like Parkinson’s disease, suggesting its role in protecting nerve cells .

Diabetes and Hypertension Management

Sclareol glycol could play a role in managing diabetes and hypertension. Its parent compound, sclareol, has been associated with anti-diabetic and anti-hypertensive effects, indicating potential applications for sclareol glycol in these areas .

Perfumery and Flavor Industry

In the flavor and fragrance industries, sclareol glycol is a key starting material for synthesizing ambroxide, a high-value compound used as a sustainable substitute for ambergris . This application leverages the aromatic properties of sclareol glycol.

Environmental Remediation

Sclareol glycol may contribute to environmental remediation efforts. The parent compound sclareol has shown potential in the remediation of metal-polluted soils, particularly under cadmium stress and zinc tolerance . This suggests that sclareol glycol could also be explored for its environmental applications.

Biosynthetic Research

The biosynthesis of sclareol glycol is an area of interest, with strategies being developed for its industrial manufacture. This research is crucial for creating green and sustainable production methods .

Future Directions

The pathway and mechanism of sclareol glycol biosynthesis remain unclear . Future research could focus on exploring the dynamic time course of sclareol biotransformation by resting cell assays and detecting several intermediates produced during biotransformation . This could shed light on the biosynthetic mechanism of sclareol glycol and pave a way for the future biotechnological production of this promising compound .

properties

IUPAC Name

1-(2-hydroxyethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-14(2)8-5-9-15(3)12(14)6-10-16(4,18)13(15)7-11-17/h12-13,17-18H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIALTZSQORJYNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(C2CCO)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866517
Record name 1-Naphthaleneethanol, decahydro-2-hydroxy-2,5,5,8a-tetramethyl-
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Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sclareol glycol

CAS RN

55881-96-4
Record name Decahydro-2-hydroxy-2,5,5,8a-tetramethyl-1-naphthaleneethanol
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Record name Sclareol glycol
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Record name 1-Naphthaleneethanol, decahydro-2-hydroxy-2,5,5,8a-tetramethyl-
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Record name 1-Naphthaleneethanol, decahydro-2-hydroxy-2,5,5,8a-tetramethyl-
Source EPA DSSTox
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Record name Decahydro-2-hydroxy-2,5,5,8a-tetramethylnaphthalene-1-ethanol
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Synthesis routes and methods I

Procedure details

Isomerization and subsequent lithium alanate reduction of sclareolide by the method of G. Ohloff, Helv. Chim Acta, 68 (1985), 2022-29, was used to obtain a diastereoisomeric decahydro-2-hydroxy-2,5,5,8a-tetramethyl1-naphthaleneethanol (mp. 191° C.). 142 g of this diol were dissolved in 2,110 g of toluene, and the solution was admixed with 120 g (3 mol) of sodium hydroxide in 120 ml of water and then with 48 g (0.15 mol) of tetrabutylammonium bromide. 101 g (0.5 mol) of p-toluenesulfonyl chloride were then added twice in the course of 1 hour, and the reaction mixture was subsequently stirred for 2 hours, and admixed with 500 ml of water and thereafter thoroughly stirred for a further 10-20 minutes. The bottom, aqueous phase was separated off and washed once with 200 ml of water, and thereafter the solvent was distilled off at 300 mbar. Recrystallization of the residue left 121.6 g of isomeric dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan (formula Ib; R1, R2 =CH3), of mp. 60° C. and [a]20D =+7.5°, which corresponds to a yield of 92%.
Quantity
0 (± 1) mol
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sclareolide
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Synthesis routes and methods II

Procedure details

Four flasks, each containing an aqueous solution (100 mL) of 0.1% NH4NO3, 0.1% H2KPO4, 0.05% MgSO4.7H2O, trace minerals, and Vitamin B complex were sterilized at 120° C. for 20 minutes. A 50% aqueous solution of dextrose (5 mL) and Tween-80 (0.1 mL), containing Sclareol (4) (10 mg) was added to each flask. Each flask was inoculated with 5% by volume of three days grown cells CBS 214.83 (ATCC 20624). The cultures were then incubated at 25±1° C. on a rotary shaker (200 rpm) for 3 to 4 days. After the initial incubation period a mixture of Sclareol dissolved in Tween-80 (8.0 g) was added in portions during the next 5 days, afterwhich the incubation was continued for a further 4 days. At the end of the incubation period the contents of the four flasks were combined, extracted with ethyl acetate (3×200 mL) and dried (Na2SO4). Evaporation of the solvent provided a crude extract (4.0 g), which was crystallized from hexane/chloroform to provide decahydro-2-hydroxy-2,5,5,8a-tetramethylnaphthaleneethanol (3) (2.4 g), mp 130.5°-131.5° C., (lit. 132°-133° C.) GLC purity 100%, H-NMR (CDCl3) δ0.79 (6H, 2s), 0.87 (3H, 2), (3H, 2), 0.9-20 (16H, m), 3.41-3.49 (1H, m), 3.72-3.79 (1H, m). IR (CHCl3) νmax, 3580, 3360, 2950, 1460, 1380 cm. MS m/e 236, 221, 117, 137, 109. [α]22D =-16.8° (CHCl3). [Literature 132°-133° C., [α]D22.5 =-17.3° (CHCl3).] [See M. Stoll and M. Hinder Helv. Chim. Acta (1953) 36 1955-2008.]
[Compound]
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aqueous solution
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5 mL
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Tween-80
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0.1 mL
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10 mg
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0 (± 1) mol
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Tween-80
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8 g
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H2KPO4
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0 (± 1) mol
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[Compound]
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MgSO4.7H2O
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[Compound]
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NH4NO3
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: What is the primary mechanism of action of sclareol glycol?

A1: Sclareol glycol appears to exert its effects through multiple mechanisms. Primarily, it acts as a reversible activator of adenylate cyclase, leading to increased intracellular levels of 3',5'-cyclic adenosine monophosphate (cAMP) [, ]. This mechanism is supported by observations of increased cAMP accumulation in rat anterior pituitary, brain cortex, and cerebellum tissues following sclareol glycol treatment [].

Q2: Does sclareol glycol interact with neurotransmitter systems in the brain?

A2: Yes, research suggests that sclareol glycol interacts with several neurotransmitter systems. Studies indicate involvement with dopamine (DA) receptors, influencing body temperature regulation and potentially contributing to its effects on apomorphine-induced hypothermia [, , ]. Additionally, evidence points towards interactions with gamma-aminobutyric acid (GABA)ergic pathways, impacting convulsive seizure susceptibility [].

Q3: What is the impact of sclareol glycol on body temperature regulation?

A3: Sclareol glycol demonstrates a complex, dose-dependent effect on body temperature. In rats, low doses initially decrease and then increase rectal temperature, while higher doses induce either a decrease or an increase, respectively []. These effects are hypothesized to involve interactions with dopamine receptors and the cAMP second messenger system within brain thermoregulatory centers [].

Q4: How does sclareol glycol influence convulsive seizures?

A4: Sclareol glycol exhibits a multifaceted effect on convulsive seizures depending on the convulsant agent and dosage. It potentiates pentylenetetrazole-induced seizures and antagonizes the anticonvulsant effect of diazepam [, ]. Conversely, low doses of sclareol glycol offer protection against picrotoxin and bicuculline-induced seizures, while higher doses exacerbate them [].

Q5: Does sclareol glycol interact with benzodiazepine receptors?

A5: Research suggests that sclareol glycol's effects on seizures are not mediated through direct interactions with central benzodiazepine receptors. Unlike the benzodiazepine receptor antagonist Ro 15-1788, sclareol glycol does not inhibit the binding of [3H]-diazepam to hippocampal homogenates [].

Q6: What is the effect of sclareol glycol on hormone release?

A6: Sclareol glycol influences the release of several adenohypophysial hormones. In rats, it dose-dependently affects prolactin and somatotropin levels, initially increasing and then decreasing their plasma concentrations [, ]. Additionally, sclareol glycol primarily increases adrenocorticotropic hormone (ACTH) levels in rat plasma [, ].

Q7: Does sclareol glycol affect memory and anxiety?

A7: Behavioral studies in rats suggest that sclareol glycol may possess anxiogenic and memory-enhancing properties. In a punished drinking test, it decreased "proconflict" responses, suggesting an increase in anxiety []. Moreover, post-training administration enhanced retention in an active avoidance task, indicating a potential memory-facilitating effect [].

Q8: What is the impact of sclareol glycol on stress response?

A8: Sclareol glycol appears to modulate the stress response in rats. It increases plasma ACTH and corticosterone levels in unstressed animals and potentiates the stress-induced surge of these hormones []. These findings suggest that sclareol glycol may act as an adaptogenic agent, influencing the body's response to stress.

Q9: Does sclareol glycol possess antihypoxic properties?

A9: Research indicates that sclareol glycol demonstrates protective effects against acute hypoxia in mice. It increased the latency to convulsions and prolonged survival time in models of asphyctic, hemic (sodium nitrite-induced), and histotoxic (sodium nitroprusside-induced) hypoxia []. This antihypoxic effect is attributed to its adenylate cyclase activation and potential modulation of synaptic transmission [, ].

Q10: How is sclareol glycol metabolized?

A11: While specific details on sclareol glycol metabolism in mammals are limited within the provided research, studies using the fungus Hyphozyma roseonigra provide insights into its biotransformation. H. roseonigra converts sclareol to sclareol glycol through a pathway that likely involves several intermediates with modified labdane carbon backbones, including isomerized and oxidized analogs []. Further research is needed to fully elucidate sclareol glycol metabolism in mammalian systems.

Q11: What analytical techniques are used to study sclareol glycol?

A12: The provided research utilizes various techniques to study sclareol glycol's effects. These include behavioral assays in rodents (e.g., convulsion tests, anxiety models) [, , ], hormone level measurements [, ], and in vitro assays examining cAMP accumulation and receptor binding [, ]. Further research may involve advanced analytical methods like mass spectrometry to elucidate metabolic pathways and pharmacokinetic properties.

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